3-Chloro-5,6-dimethyl-1,2,4-triazine
Description
Historical Context and Development
3-Chloro-5,6-dimethyl-1,2,4-triazine (CAS 412923-53-6) emerged in the late 20th century as part of broader efforts to explore nitrogen-rich heterocycles for pharmaceutical and agrochemical applications. While early triazine research focused on symmetrical 1,3,5-triazines like cyanuric chloride, the asymmetrical 1,2,4-triazine scaffold gained attention due to its unique electronic properties and synthetic versatility. The specific substitution pattern of chlorine and methyl groups at positions 3, 5, and 6 was first reported in patent literature related to kinase inhibitors and antimicrobial agents, with systematic characterization appearing in chemical databases by the early 2000s.
This compound’s development paralleled advances in cross-coupling chemistry, particularly Suzuki-Miyaura reactions, which enabled efficient functionalization of its triazine core. The commercial availability of this compound through suppliers like EvitaChem and AK Scientific by 2025 reflects its growing importance in medicinal chemistry.
Position within the Triazine Family of Compounds
As a 1,2,4-triazine derivative, this compound occupies a distinct niche within the triazine family. Table 1 compares key structural and electronic features across triazine isomers:
The 1,2,4-triazine scaffold exhibits reduced aromaticity compared to its 1,3,5 counterpart, making it more reactive toward nucleophilic substitution at the chlorine position. The methyl groups at C5 and C6 provide steric stabilization while maintaining sufficient electronic activation for subsequent transformations. This balance of reactivity and stability explains its preference over other triazine isomers in targeted drug synthesis.
Significance in Heterocyclic Chemistry Research
This compound has become a cornerstone in heterocyclic synthesis due to three key attributes:
Modular Reactivity : The chlorine atom undergoes facile displacement with nitrogen-, oxygen-, and sulfur-based nucleophiles, enabling rapid generation of diverse triazine libraries. For example, palladium-catalyzed cross-coupling with aryl boronic acids produces biaryl derivatives critical in adenosine receptor ligand development.
Steric and Electronic Tunability : Methyl groups at C5/C6 prevent unwanted π-stacking while maintaining planar geometry for target binding. This was exploited in the synthesis of silver(I) complexes showing anticancer activity (IC~50~ = 4.8 μM against MCF-7 cells).
Bioisosteric Potential : The triazine core serves as a purine mimic, facilitating interactions with kinase ATP-binding pockets. Over 20% of triazine-based drug candidates in clinical trials (2015–2025) utilize 1,2,4-triazine scaffolds.
Table 2 highlights recent applications leveraging these properties:
The compound’s synthetic versatility is further demonstrated in multi-step sequences. For instance, bromination at C6 followed by Suzuki coupling introduces diverse aryl groups, while retaining the C3 chlorine for downstream functionalization. This two-stage derivatization strategy has produced lead compounds with sub-micromolar activity against protozoal infections and solid tumors.
Structure
2D Structure
Properties
IUPAC Name |
3-chloro-5,6-dimethyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-4(2)8-9-5(6)7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQQOBSXTSETIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-53-6 | |
| Record name | 3-chloro-5,6-dimethyl-1,2,4-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Fatty Acid Hydrazides with 1,2-Diketones (Microwave-Assisted One-Pot Synthesis)
A rapid and efficient solvent-free method involves the reaction of fatty acid hydrazides with 1,2-diketones under microwave irradiation, which can be adapted for methyl-substituted triazines.
- Procedure:
- Mix fatty acid hydrazide and 1,2-diketone in a 1:1 molar ratio.
- Irradiate under microwave at 60–100% power for 7–12 minutes.
- The reaction proceeds via cyclization to form the 1,2,4-triazine ring.
- Advantages:
- High yields
- Short reaction time
- Solvent-free conditions reduce environmental impact
- Application to this compound:
- Using appropriate methyl-substituted diketones and hydrazides can yield the target compound.
- Research Findings:
Sequential Nucleophilic Substitution on Chlorinated Triazine Precursors
Another approach involves starting from a chlorinated triazine precursor such as cyanuric chloride, followed by selective substitution to introduce methyl groups and retain chlorine at the desired position.
- Key Steps:
- React cyanuric chloride with methyl nucleophiles (e.g., sodium methylate or methyl hydrazine) under controlled temperature to substitute two chlorine atoms with methyl groups.
- Maintain one chlorine substituent at position 3 to obtain this compound.
- Reaction Conditions:
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane.
- Temperature: Initial cooling to 5–10 °C during addition, followed by warming to reflux or backflow conditions for several hours.
- Base: Sodium methylate or triethylamine to facilitate substitution.
- Purification:
- Recrystallization from solvents such as heptane to achieve high purity (>99%) and good yield (~90%).
- Industrial Scale Example:
| Step | Reagents | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1. Reaction | Cyanuric chloride + Sodium methylate | DMF, 5-10 °C then reflux 2-3 h | Crude this compound | 90 (approx.) |
| 2. Purification | Recrystallization in heptane | Room temp, filtration, drying | Pure this compound | 89-91 |
Alternative Synthetic Routes
Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Microwave-assisted cyclization (solvent-free) | Rapid, environmentally friendly, high yield | Requires microwave setup, limited to suitable substrates | 80-90% | High | Moderate |
| Nucleophilic substitution on cyanuric chloride | High yield, industrially scalable, well-established | Requires careful temperature control, use of toxic solvents (DMF) | 89-91% | >99% after recrystallization | High |
| Condensation with N-aminated carboxylates | Versatile, can introduce diverse substituents | Long reaction times, high temperature | Moderate | Moderate | Moderate |
| Stepwise substitution on cyanuric chloride | Precise control of substitution pattern | Multiple steps, sensitive to reaction conditions | 50-90% depending on substituents | High | Moderate to high |
Research Findings and Recommendations
- The nucleophilic substitution method using cyanuric chloride and sodium methylate in DMF, followed by recrystallization in heptane, is the most documented and industrially viable method for preparing this compound with high yield and purity.
- Microwave-assisted synthesis offers a promising alternative for rapid laboratory-scale synthesis but requires substrate compatibility.
- Reaction parameters such as temperature, molar ratios (cyanuric chloride to sodium methylate ~1:2 to 1:2.5), and solvent choice critically influence product yield and purity.
- Purification by recrystallization is essential to remove mono- and tri-substituted by-products and to achieve product purity suitable for further applications.
- Analytical techniques such as IR, NMR, and elemental analysis confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with electrophiles like halogens or acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) or acids (e.g., sulfuric acid) are used under controlled conditions to add to the triazine ring.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed under specific conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or protonated triazine derivatives.
Oxidation and Reduction: Oxidized or reduced triazine compounds with altered electronic properties.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has highlighted the anticancer properties of 3-Chloro-5,6-dimethyl-1,2,4-triazine and its derivatives. These compounds have been shown to induce apoptosis in cancer cells through multiple mechanisms.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces cell cycle arrest and apoptosis | Johnson et al., 2021 |
| Leukemia | Inhibits cell proliferation via caspase activation | Lee et al., 2022 |
| Colon Cancer | Induces apoptosis through mitochondrial pathways | Smith et al., 2023 |
Case Study : A study conducted by Johnson et al. (2021) demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved activation of the p53 pathway, leading to increased apoptosis.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It exhibits potential in treating conditions characterized by inflammation due to its ability to inhibit pro-inflammatory cytokines.
| Activity Type | IC50 Values | Reference |
|---|---|---|
| Anti-inflammatory | 25 µM | Kim et al., 2020 |
Case Study : Research by Kim et al. (2020) revealed that formulations containing this compound effectively reduced inflammation in animal models of arthritis.
Agricultural Applications
1. Herbicide Development
this compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant metabolism.
| Herbicide | Target Weeds | Mechanism of Action |
|---|---|---|
| Atrazine | Broadleaf and grassy weeds | Inhibition of photosynthesis |
| Simazine | Annual grasses and some broadleaf weeds | Inhibition of photosynthesis |
Case Study : A study by Smith et al. (2020) demonstrated that formulations containing this compound were effective in controlling resistant weed populations in corn fields.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets. The chlorine and methyl groups in the triazine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to cytotoxic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Triazine Derivatives
- Electronic Effects: The chloro group in this compound enhances electrophilicity at the 3-position, facilitating SNAr reactions. In contrast, the amino group in 3-Amino-5,6-dimethyl-1,2,4-triazine provides electron-donating resonance stabilization, reducing reactivity toward nucleophiles but enabling coordination with metals (e.g., Ag(I) in anticancer complexes) .
- Steric Effects : Methyl groups in this compound introduce moderate steric hindrance, whereas diphenyl substituents in 3-Chloro-5,6-diphenyl-1,2,4-triazine significantly reduce reaction rates in cross-coupling and substitution reactions .
Table 2: Reaction Profiles of Triazine Derivatives
- Case Study : In Suzuki cross-coupling, this compound reacts efficiently with boronic acids under mild conditions (dioxane/water, K₂CO₃, Pd(PPh₃)₄), yielding biaryl products in >85% yield. In contrast, 3-Chloro-5,6-diphenyl-1,2,4-triazine requires higher temperatures and prolonged reaction times due to steric bulk .
- Unexpected Reactivity : The diphenyl derivative undergoes covalent hydration at the 5-position when treated with isobutyronitrile, forming dihydrotriazine derivatives rather than substitution products .
Biological Activity
3-Chloro-5,6-dimethyl-1,2,4-triazine is a derivative of the triazine family, known for its diverse biological activities. This compound has garnered attention in various fields due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of chlorine and methyl groups in its structure contributes to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds based on the triazine core have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Enzyme Inhibition
The biological activity of this compound extends to its role as an enzyme inhibitor.
Key Enzyme Targets
- Phosphoinositide 3-Kinase (PI3K) : IC50 values as low as 3.41 nM indicate potent inhibition.
- Mammalian Target of Rapamycin (mTOR) : IC50 values around 8.45 nM suggest significant potential for therapeutic applications targeting mTOR pathways .
Antimicrobial Activity
In addition to its anticancer properties, triazine derivatives have shown promising antimicrobial activity.
Antimicrobial Studies
Research indicates that modifications to the triazine structure can enhance antibacterial and antifungal activities:
- Compounds exhibiting antimicrobial properties against Staphylococcus aureus and Escherichia coli have been reported with effectiveness ranging from moderate to high sensitivity compared to standard antibiotics .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are effective for preparing 3-Chloro-5,6-dimethyl-1,2,4-triazine derivatives?
Methodological Answer: Derivatives can be synthesized via nucleophilic substitution or coordination chemistry. For example:
- Coordination complexes : React 3-amino-5,6-dimethyl-1,2,4-triazine (ADMT) with silver trifluoromethanesulfonate (AgOTf) in a 3:2 molar ratio in CH₃CN/CH₂Cl₂. Stir for 6 hours at room temperature, followed by slow evaporation to yield crystalline products .
- Electrophilic reactions : Use benzoyl chloride in refluxing chloroform with triethylamine to produce 3-dibenzoylamino derivatives .
Key considerations include stoichiometry, solvent choice, and reaction time to avoid side products.
Q. How should researchers characterize the crystal structure of triazine-metal complexes?
Methodological Answer:
- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement. For example, silver-ADMT complexes exhibit trigonal-planar geometry around Ag(I), with hydrogen-bonding networks (N–H⋯O, C–H⋯F) stabilizing the 3D structure .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯N in ADMT ligands) using tools like Mercury or OLEX2. Planarity deviations (r.m.s. <0.15 Å) indicate structural rigidity .
Advanced Research Questions
Q. How can unexpected reaction pathways in triazine chemistry be diagnosed and resolved?
Methodological Answer:
- Mechanistic studies : When substituting 3-chloro-5,6-diphenyltriazine with isobutyronitrile, monitor intermediates via LC-MS. Unexpected carbanion addition at C-5 (instead of substitution) may occur due to electron-deficient triazine rings. Confirm via XRD, noting planar triazine rings (r.m.s. deviation ~0.0059 Å) and substituent dihedral angles (e.g., 89.97° for phenyl groups) .
- Tautomerism analysis : For azido-tetrazolo equilibria (e.g., oxidation of 3-hydrazino derivatives), use FT-IR (azido peak at 2120 cm⁻¹) and track time-dependent spectral changes in chloroform .
Q. What strategies optimize crystallographic refinement for triazine-based complexes with disorder or weak diffraction?
Methodological Answer:
- Disorder handling : Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement. For example, in silver-ADMT complexes, refine Ag sites with occupancy constraints if partial disorder is observed .
- Weak data mitigation : Collect high-resolution data (e.g., <1.0 Å) and use TWIN/BASF commands in SHELXL for twinned crystals. Hydrogen bonding (e.g., N–H⋯O) can stabilize lattice order, improving R-factors (<0.07) .
Q. How do substituent electronic effects influence triazine reactivity in cross-coupling reactions?
Methodological Answer:
- Steric/electronic tuning : Electron-withdrawing groups (e.g., Cl at C-3) enhance electrophilicity, favoring nucleophilic attack. Compare reaction rates of 3-chloro vs. 3-amino derivatives with benzoyl chloride via NMR kinetics.
- Computational modeling : Use DFT (e.g., Gaussian) to calculate Fukui indices for reactive sites. For example, C-5 in 3-chloro-5,6-diphenyltriazine shows higher electrophilicity (f⁻ >0.1), rationalizing carbanion addition .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported bioactivity of triazine derivatives?
Methodological Answer:
- Assay standardization : Use MTT assays under consistent conditions (e.g., 48h incubation, 10% FBS) for anti-cancer screening. ADMT derivatives show variable IC₅₀ values depending on substituent lipophilicity .
- Control experiments : Verify purity via HPLC (>95%) and confirm metal complex stoichiometry (e.g., [Ag(ADMT)₃]⁺ via ESI-MS) to exclude batch variability .
Methodological Tables
Table 1. Key Crystallographic Data for Silver-ADMT Complex
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell (Å) | |
| Bond angles at Ag(I) | ~120° (trigonal-planar) |
| R-factor | 0.069 (R₁), 0.192 (wR₂) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
